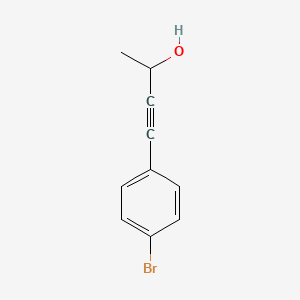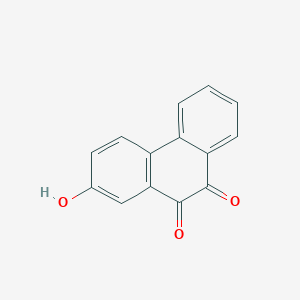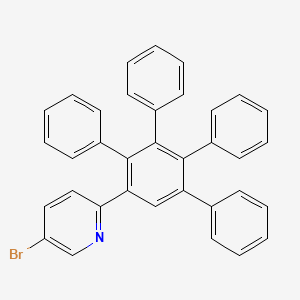
2-(2',3',4',5'-Tetraphenyl)phenyl-5-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine is an organic compound with the molecular formula C35H24BrN. This compound is known for its complex structure, which includes a pyridine ring substituted with a bromine atom and a phenyl group that is further substituted with four phenyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, particularly in organic chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromopyridine derivative with a boronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce quinones.
Applications De Recherche Scientifique
2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Explored for its potential biological activity and as a scaffold for drug development.
Catalysis: Used as a ligand in the development of new catalytic systems for organic transformations
Mécanisme D'action
The mechanism of action of 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine in various applications is largely dependent on its structural features. The compound’s phenyl groups can engage in π-π interactions, which are crucial for its role in materials science applications. In catalysis, the pyridine ring can coordinate with metal centers, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetraphenylcyclopentadienone: Known for its use in Diels-Alder reactions and as a ligand in organometallic chemistry.
2,3,4,5-Tetraphenyl-1H-pyrrole: Exhibits dual-state luminescence and is used in materials science.
Uniqueness: 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine is unique due to its combination of a bromopyridine core with a highly substituted phenyl group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C35H24BrN |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
5-bromo-2-(2,3,4,5-tetraphenylphenyl)pyridine |
InChI |
InChI=1S/C35H24BrN/c36-29-21-22-32(37-24-29)31-23-30(25-13-5-1-6-14-25)33(26-15-7-2-8-16-26)35(28-19-11-4-12-20-28)34(31)27-17-9-3-10-18-27/h1-24H |
Clé InChI |
JMMKJPYERAKGFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
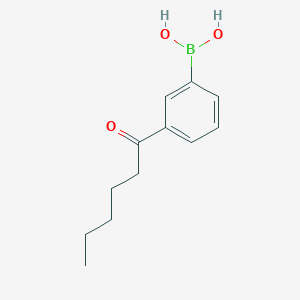
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
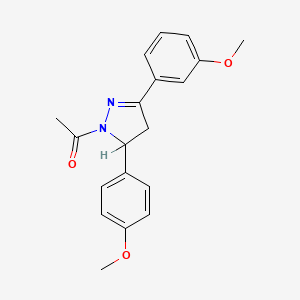
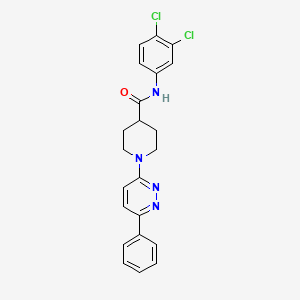
![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
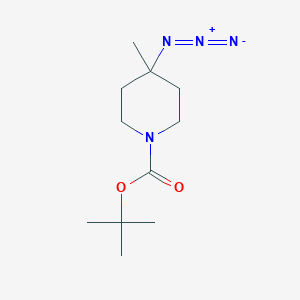
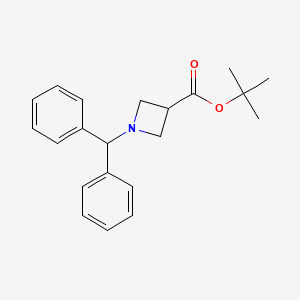

![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
